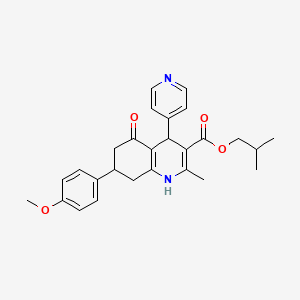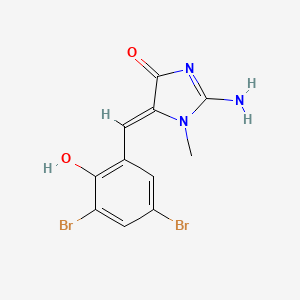![molecular formula C17H11BrN2O2 B3882804 1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3882804.png)
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives. This compound is characterized by its unique structure, which includes a naphthoquinoline core with amino, bromo, and methyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-bromo-4-(N-methyl-acetylamino) anthraquinone with aniline, followed by sulfonation using sulfuric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Lacks the amino group, which may affect its biological activity.
6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Lacks the bromine atom, which may influence its reactivity and interactions.
6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Contains a chlorophenyl group instead of bromine, altering its chemical properties.
Uniqueness
1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to the presence of both amino and bromo substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
16-amino-10-bromo-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c1-7-6-10(18)12-13-11(14(19)17(22)20-15(7)13)8-4-2-3-5-9(8)16(12)21/h2-6H,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIOCGHNMPHZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1NC(=O)C(=C3C4=CC=CC=C4C2=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL]PHENYL]ACETAMIDE](/img/structure/B3882739.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B3882745.png)
![{[AMINO(IMINO)METHYL]AMINO}{4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]PHENYL}DIOXO-LAMBDA~6~-SULFANE](/img/structure/B3882749.png)

![[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3882758.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3882766.png)
![4-fluoro-N-({1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3882774.png)

![3-[[2-(4-Fluorophenoxy)acetyl]amino]-4-methoxybenzamide](/img/structure/B3882797.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B3882798.png)
![(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B3882800.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3882809.png)
![5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B3882814.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B3882819.png)
